
Hexahydrofurofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydrofurofuran is a heterocyclic organic compound characterized by a fused ring structure consisting of two tetrahydrofuran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexahydrofurofuran can be synthesized through several methods. One common approach involves the cyclization of appropriate diols or epoxides under acidic or basic conditions. For example, the reaction of 1,4-butanediol with an acid catalyst can yield this compound through intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydrofurofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Hexahydrofurofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of hexahydrofurofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Hexahydrofurofuran can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A simpler cyclic ether with a single ring structure.
Dioxane: Another cyclic ether with two oxygen atoms in a six-membered ring.
Furan: An aromatic compound with a five-membered ring containing one oxygen atom.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Propriétés
Numéro CAS |
1793-94-8 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |
InChI |
InChI=1S/C6H10O2/c1-3-7-6-2-4-8-5(1)6/h5-6H,1-4H2 |
Clé InChI |
PHXGAJLBHUUAKB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C1OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



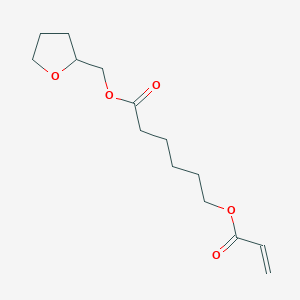
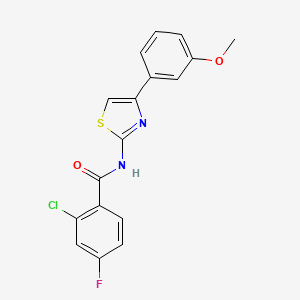

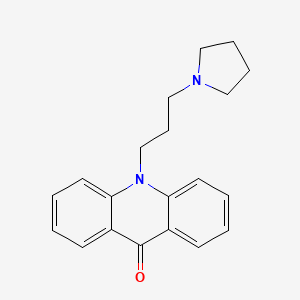
![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)
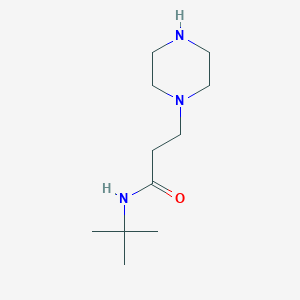
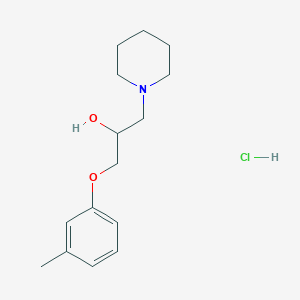
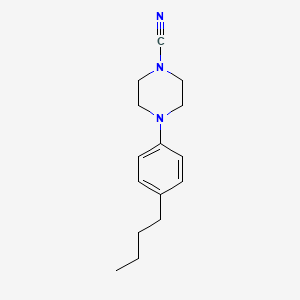
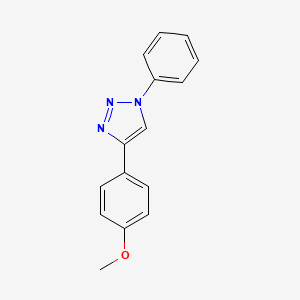

![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

